

# 3-Phenylimidazolidine-2,4-dione CAS number

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## Compound of Interest

Compound Name: **3-Phenylimidazolidine-2,4-dione**

Cat. No.: **B1346244**

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An In-Depth Technical Guide to **3-Phenylimidazolidine-2,4-dione**

## Abstract

This technical guide provides a comprehensive overview of **3-Phenylimidazolidine-2,4-dione** (CAS No. 2221-13-8), a heterocyclic compound belonging to the hydantoin class. Hydantoins are a cornerstone scaffold in medicinal chemistry, renowned for their diverse pharmacological activities.<sup>[1][2]</sup> This document delves into the core physicochemical properties, synthesis, and analytical characterization of **3-Phenylimidazolidine-2,4-dione**. Furthermore, it explores the broader context of the imidazolidine-2,4-dione moiety in drug discovery, offering field-proven insights into its potential applications and handling protocols for a research environment. The guide is structured to provide both foundational knowledge and practical methodologies for professionals engaged in chemical synthesis and drug development.

## Core Compound Identification and Physicochemical Properties

**3-Phenylimidazolidine-2,4-dione**, also known as 3-phenylhydantoin, is a key organic building block. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) Registry Number: 2221-13-8.<sup>[3][4][5]</sup> The core structure consists of a five-membered imidazolidine ring with two ketone groups at positions 2 and 4, and a phenyl substituent at the nitrogen atom in position 3.

Table 1: Physicochemical and Computed Properties of **3-Phenylimidazolidine-2,4-dione**

Property	Value	Source
CAS Number	<b>2221-13-8</b>	<a href="#">[3]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	176.17 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	3-phenylimidazolidine-2,4-dione	<a href="#">[3]</a>
Synonyms	3-Phenylhydantoin, 3-Phenyl-2,4-imidazolidinedione	<a href="#">[3]</a>
Canonical SMILES	C1C(=O)N(C(=O)N1)C2=CC=CC=C2	<a href="#">[4]</a>
InChIKey	RUEGAVIENIPHGK-UHFFFAOYSA-N	<a href="#">[3]</a>
Computed XLogP3	0.8	<a href="#">[3]</a>
Hydrogen Bond Donor Count	1	<a href="#">[3]</a>

| Hydrogen Bond Acceptor Count | 2 [\[3\]](#) |

## Synthesis and Mechanistic Rationale

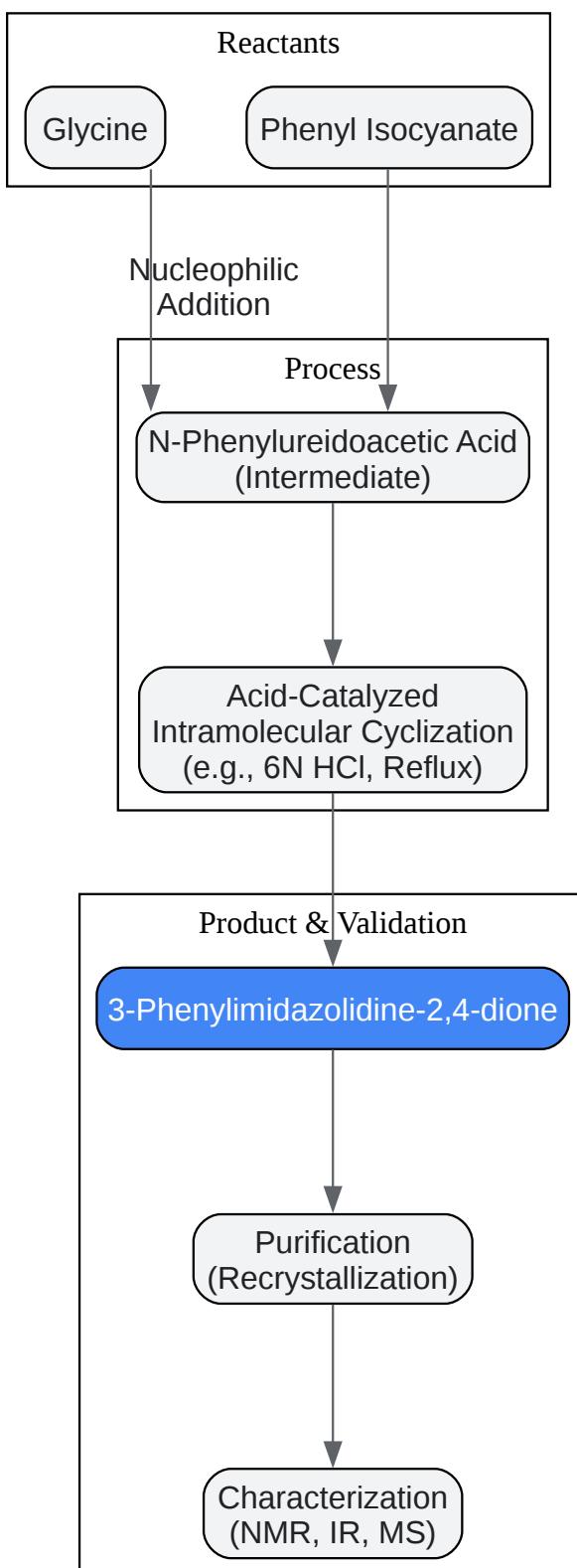
The synthesis of N-3 substituted hydantoins can be achieved through several established routes. A robust and common method involves the reaction of an appropriate  $\alpha$ -amino acid with an isocyanate, followed by acid-mediated cyclization.[\[1\]](#)[\[2\]](#) For **3-Phenylimidazolidine-2,4-dione**, a logical and efficient pathway starts from glycine and phenyl isocyanate.

Causality of Experimental Design:

- **Choice of Reactants:** Glycine provides the basic backbone of the imidazolidine ring. Phenyl isocyanate is the ideal reagent to introduce the phenyl group specifically at the N-3 position due to the high reactivity of the isocyanate functional group toward the amino group of glycine.

- Reaction Sequence: The initial reaction forms an N-phenylureidoacetic acid intermediate. The subsequent cyclization is typically promoted by strong acid (e.g., HCl), which catalyzes the intramolecular nucleophilic attack of the urea nitrogen onto the carboxylic acid carbon, followed by dehydration to form the stable five-membered hydantoin ring.

## Visualized Synthesis Workflow



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Caption: Synthesis workflow for **3-Phenylimidazolidine-2,4-dione**.

## Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for hydantoin synthesis.[\[1\]](#)

- Step 1: Formation of the Intermediate:

- In a 250 mL round-bottom flask, dissolve glycine (7.5 g, 0.1 mol) in 100 mL of an aqueous solution of sodium hydroxide (4.0 g, 0.1 mol).
- Cool the solution to 5-10 °C in an ice bath.
- While stirring vigorously, add phenyl isocyanate (11.9 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 15 °C.
- After the addition is complete, continue stirring at room temperature for 2 hours. The reaction mixture should become a clear or slightly hazy solution of the sodium salt of N-phenylureidoacetic acid.

- Step 2: Cyclization to **3-Phenylimidazolidine-2,4-dione**:

- Carefully acidify the reaction mixture by slowly adding 25 mL of concentrated hydrochloric acid (approx. 12N). This should be done in a fume hood as the reaction is exothermic.
- Fit the flask with a reflux condenser and heat the mixture to reflux for 1 hour. A white precipitate of the product should form as the reaction proceeds.
- Cool the mixture to room temperature and then further in an ice bath for 30 minutes to maximize precipitation.

- Step 3: Purification (Self-Validation):

- Collect the crude product by vacuum filtration and wash the filter cake with two 50 mL portions of cold water to remove any remaining acid and salts.
- Air-dry the crude product.

- For final purification, recrystallize the product from an ethanol/water mixture (e.g., 1:1 v/v). Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
- Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

## Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential. Each technique provides a unique piece of structural information, creating a self-validating system of analysis.

Table 2: Expected Analytical Data for **3-Phenylimidazolidine-2,4-dione**

Technique	Expected Observations
<sup>1</sup> H NMR   * ~9.0 ppm (s, 1H): N-H proton of the imidazolidine ring.[1]	
• ~7.3-7.6 ppm (m, 5H): Aromatic protons of the phenyl group.[1]	
• ~4.0 ppm (s, 2H): Methylene (-CH <sub>2</sub> -) protons at C-5 of the ring.     <sup>13</sup> C NMR   * ~172 ppm: Carbonyl carbon (C-2, amide-like).[1]	
• ~156 ppm: Carbonyl carbon (C-4, urea-like).[1]	
• ~127-133 ppm: Aromatic carbons.[1]	
• ~60 ppm: Methylene carbon (C-5).[1]     FT-IR (cm <sup>-1</sup> )   * ~3250 cm <sup>-1</sup> : N-H stretching vibration.[1]	
• ~1770 & 1715 cm <sup>-1</sup> : Two distinct C=O stretching vibrations (asymmetric and symmetric) characteristic of the hydantoin ring.[1]	
• ~3050 cm <sup>-1</sup> : Aromatic C-H stretching.	

- ~1600, 1500  $\text{cm}^{-1}$ : Aromatic C=C bending. || Mass Spec. (EIMS) | \* m/z 176 [M]<sup>+</sup>: Molecular ion peak.
- Characteristic Fragments: m/z 119 [PhNCO]<sup>+</sup>, m/z 91 [C<sub>7</sub>H<sub>7</sub>]<sup>+</sup>, m/z 77 [C<sub>6</sub>H<sub>5</sub>]<sup>+</sup>.[\[1\]](#) |

## Role in Drug Discovery and Development

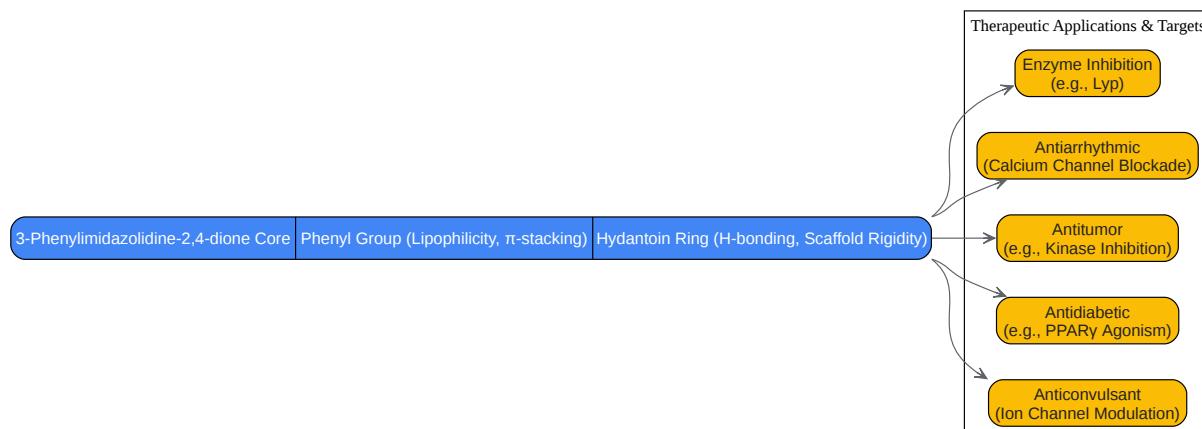
The imidazolidine-2,4-dione (hydantoin) scaffold is a privileged structure in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions and its rigid, planar geometry, which facilitates defined orientations within protein binding pockets.[\[7\]](#)[\[8\]](#) Derivatives of this core have demonstrated a wide array of biological activities.[\[2\]](#)

Key Therapeutic Areas for Hydantoin Derivatives:

- Anticonvulsants: Phenytoin is a classic example of a hydantoin-based drug used to treat epilepsy.[\[9\]](#)[\[10\]](#)
- Antiarrhythmics: Certain derivatives have shown efficacy as antiarrhythmic agents.[\[1\]](#)[\[11\]](#)
- Antidiabetics: The scaffold has been explored as a bioisostere of thiazolidinediones for developing new antidiabetic agents.[\[12\]](#)
- Antitumor Agents: Numerous hydantoin derivatives have been investigated for their anticancer properties.[\[8\]](#)
- Enzyme Inhibitors: More recently, they have been designed as inhibitors for specific targets like lymphoid-specific tyrosine phosphatase (Lyp).[\[13\]](#)

The 3-phenyl substituent on the core is a critical modification. It significantly increases the lipophilicity of the molecule compared to the unsubstituted hydantoin, which can enhance membrane permeability and oral bioavailability. Furthermore, the phenyl ring provides a site for further functionalization to fine-tune binding affinity and selectivity for specific biological targets.

## Conceptual Relationship of the Hydantoin Core to Biological Activity



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